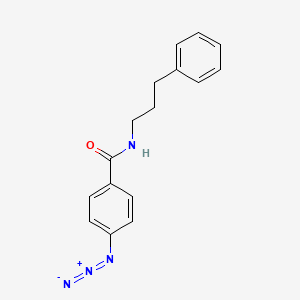
4-azido-N-(3-phenylpropyl)benzamide
描述
4-azido-N-(3-phenylpropyl)benzamide is an organic compound that features an azido group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(3-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-N-(3-phenyl-propyl)-benzamide.
Azidation Reaction: The amino group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-azido-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: 4-Amino-N-(3-phenyl-propyl)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-azido-N-(3-phenylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions through photoaffinity labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-azido-N-(3-phenylpropyl)benzamide involves its ability to form covalent bonds with target molecules upon activation. The azido group can be activated by ultraviolet (UV) light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property is particularly useful in photoaffinity labeling studies to identify molecular targets and pathways.
相似化合物的比较
Similar Compounds
4-Amino-N-(3-phenyl-propyl)-benzamide: Similar structure but with an amino group instead of an azido group.
4-Azido-N-(2-phenyl-ethyl)-benzamide: Similar structure but with a different alkyl chain length.
Uniqueness
4-azido-N-(3-phenylpropyl)benzamide is unique due to its azido group, which imparts distinct reactivity and applications, particularly in photoaffinity labeling. The presence of the 3-phenyl-propyl group also influences its chemical properties and interactions compared to similar compounds with different substituents.
生物活性
4-Azido-N-(3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an azido group () attached to a benzamide structure, which is known for its ability to interact with various biological targets. The presence of the azido group enhances its reactivity and potential for use in click chemistry, making it a valuable candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to benzamides have shown promise as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival. For example, derivatives like N-hydroxy-4-(3-phenylpropanamido)benzamide have demonstrated significant HDAC inhibition, leading to apoptosis in cancer cells .
- PPAR Activation : Similar compounds have been reported to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating lipid metabolism and insulin sensitivity. This suggests that this compound may also influence metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Research : A study involving N-hydroxy derivatives similar to this compound highlighted their effectiveness as HDAC inhibitors. The compound exhibited notable antiproliferative effects against breast cancer cell lines, particularly MDA-MB-231, by modulating apoptotic pathways .
- Metabolic Disorders : Research on related benzamide derivatives has shown their potential in treating conditions associated with metabolic syndrome. These compounds demonstrated the ability to enhance insulin secretion and regulate lipid profiles, indicating a multifaceted approach to managing obesity and cardiovascular risks .
属性
IUPAC Name |
4-azido-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-20-19-15-10-8-14(9-11-15)16(21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKMAACTYRQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














